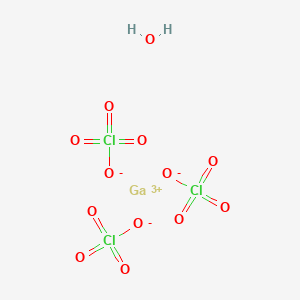

Gallium;triperchlorate;hydrate

Description

Historical Perspectives on Gallium(III) Coordination Chemistry

The journey into gallium's coordination chemistry began after its discovery in 1875 by Paul-Émile Lecoq de Boisbaudran, a discovery that notably validated Mendeleev's periodic table. numberanalytics.com Initially, the applications for gallium were limited, but as the 20th century progressed, so did the exploration of its chemical behaviors. numberanalytics.com Gallium is primarily found in the +3 oxidation state in its compounds. wikipedia.org Early investigations into gallium(III) salts laid the groundwork for understanding how this metal ion interacts with various ligands. nih.govcdnsciencepub.com

The development of advanced analytical techniques has allowed for more detailed characterization of gallium complexes. uwo.ca The coordination chemistry of gallium(III) is now a field of significant interest, with research extending to the synthesis of novel compounds with potential applications in areas ranging from catalysis to materials science and even medicine. numberanalytics.comnih.gov The study of simple hydrated salts like gallium(III) perchlorate (B79767) hydrate (B1144303) continues to be relevant for probing the fundamental aqueous coordination chemistry of the Ga(III) ion. nih.gov

Fundamental Significance of Perchlorate Anions in Inorganic Systems Research

The perchlorate anion (ClO₄⁻) holds a special place in inorganic and coordination chemistry due to its properties as a weakly coordinating anion. wikipedia.orgchemeurope.com This means it has a very low tendency to form direct covalent bonds with metal cations in solution. wikipedia.orgspringer.com This characteristic is attributed to the delocalization of the negative charge over the four oxygen atoms, making it a poor electron pair donor (a weak Lewis base). springer.comwikipedia.org

Before the 1990s, perchlorate, along with tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻), were the primary examples of "non-coordinating" anions. wikipedia.orgchemeurope.com Their use has been instrumental in studying the properties of metal ions in solution. By using a perchlorate salt, chemists can investigate the behavior of the "naked" hydrated metal ion, as the perchlorate is less likely to interfere by forming inner-sphere complexes. researchgate.netnii.ac.jp This allows for the study of the metal ion's interaction with the solvent, typically water, without competing coordination from the counter-ion. springer.com

Raman spectroscopic studies have confirmed that in aqueous gallium(III) perchlorate solutions, the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, is thermodynamically stable, indicating no inner-sphere complex formation with the perchlorate anion. researchgate.netresearcher.life This makes gallium(III) perchlorate an ideal system for examining the properties of the hydrated gallium(III) cation.

Role of Hydrated Metal Ions in Modern Inorganic Chemistry

Metal ions in water act as Lewis acids, polarizing the coordinated water molecules. libretexts.org For a highly charged ion like gallium(III), this polarization is significant, making the coordinated water molecules more acidic than bulk water. nih.govlibretexts.org This can lead to hydrolysis reactions where the hydrated ion donates a proton to the solution. numberanalytics.com

Modern research employs techniques like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) to determine the precise structure of these hydrated ions in solution. nih.govosti.gov Studies on gallium(III) in aqueous perchlorate solutions have shown that the Ga³⁺ ion coordinates six water molecules in its first hydration sphere to form a stable hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. nih.govosti.gov These studies also reveal the presence of a second hydration sphere, where water molecules are hydrogen-bonded to the primary shell. nih.gov Understanding these hydration shells is essential for comprehending reaction mechanisms and kinetics in aqueous media. numberanalytics.comnumberanalytics.com

Research Findings on Gallium(III) Perchlorate Hydrate

Detailed structural and spectroscopic studies have provided valuable data on the nature of gallium(III) in aqueous perchlorate solutions.

Structural Parameters of Hydrated Gallium(III) Ion

X-ray scattering and absorption techniques have been pivotal in determining the structure of the hydrated gallium(III) ion. The data consistently show a well-defined primary hydration shell.

| Property | Method | Value | Reference |

| Coordination Number | LAXS & EXAFS | 6 | nih.govosti.gov |

| Ga-O distance (1st shell) | LAXS & EXAFS | 1.959(6) Å | nih.gov |

| Ga-O distance (1st shell) | XRD | 0.195 ± 0.002 nm | researchgate.net |

| Ga...O distance (2nd shell) | LAXS | 4.05(1) Å | nih.gov |

| Ga...O distance (2nd shell) | XRD | 0.401 ± 0.003 nm | researchgate.net |

Spectroscopic Data for the Hexaaquagallium(III) Ion

Raman spectroscopy is a powerful tool for probing the vibrational modes of the metal-oxygen bonds in hydrated ions. For the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which has octahedral (Oh) symmetry, specific vibrational modes have been identified in perchlorate solutions.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Reference |

| v1 | a1g | 526 | researchgate.netresearcher.life |

| v2 | eg | 430 | researchgate.netresearcher.life |

| v3 | f1u | 510 | researchgate.net |

| v5 | f2g | 328 | researchgate.netresearcher.life |

These findings underscore the stability of the hexaaquagallium(III) ion in perchlorate solutions and provide a clear picture of its structure and vibrational characteristics. researchgate.net This fundamental knowledge is essential for the continued development of gallium chemistry and its applications.

Properties

IUPAC Name |

gallium;triperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ga.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVMVMOENAMBPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GaH2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584315 | |

| Record name | Gallium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-07-4 | |

| Record name | Gallium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Techniques for Gallium Iii Perchlorate Hydrate

Aqueous-Phase Synthesis Routes

The primary and most direct method for synthesizing gallium(III) perchlorate (B79767) hydrate (B1144303) involves the reaction of metallic gallium with perchloric acid in an aqueous medium. thieme-connect.deacs.org While gallium is less noble than zinc, its dissolution in mineral acids can be slow due to the formation of a passive layer on the metal's surface. thieme-connect.de However, the reaction with hot, concentrated perchloric acid (HClO₄) is notably more vigorous. thieme-connect.de

A typical procedure involves dissolving gallium metal in 72% perchloric acid with heating. thieme-connect.de For instance, 5 grams of gallium can be dissolved in 60 mL of 72% HClO₄ within an hour. thieme-connect.de The resulting solution, upon cooling, yields a nearly quantitative precipitation of gallium(III) perchlorate hexahydrate, Ga(ClO₄)₃·6H₂O. thieme-connect.de This method is advantageous for its straightforward approach and high yield.

An alternative aqueous route involves the use of gallium hydroxide (B78521) as a starting material. wikipedia.org This method, analogous to the synthesis of indium perchlorate, would involve dissolving gallium hydroxide in perchloric acid, as shown in the following reaction:

Ga(OH)₃ + 3HClO₄ → Ga(ClO₄)₃ + 3H₂O wikipedia.org

This approach avoids the direct handling of metallic gallium and the issue of its slow dissolution rate.

Controlled Crystallization Strategies for Hydrated Phases

The formation of specific hydrated phases of gallium(III) perchlorate is highly dependent on the crystallization conditions. The most commonly reported hydrate is the hexahydrate, Ga(ClO₄)₃·6H₂O. thieme-connect.desciencemadness.org However, a nonahydrate, Ga(ClO₄)₃·9H₂O, has also been identified. sciencemadness.org

Controlled crystallization is crucial for obtaining well-defined crystals of a specific hydrate. Slow precipitation from the aqueous solution is reported to result in the formation of large octahedral crystals of the hexahydrate. thieme-connect.de The rate of cooling of the saturated solution directly influences the size and quality of the resulting crystals. Rapid cooling tends to produce smaller, less-defined crystals, while slow, controlled cooling promotes the growth of larger, well-formed octahedra.

Isospiestic studies of aqueous solutions of gallium perchlorate have been conducted to understand the water activity and control the hydration state during crystallization. sciencemadness.org These studies provide valuable data for designing crystallization processes that favor the formation of a desired hydrated phase.

Impact of Starting Materials and Reaction Conditions on Product Formation

The choice of starting materials and the reaction conditions significantly influence the purity and form of the final gallium(III) perchlorate hydrate product.

Starting Materials:

Gallium Metal: Using high-purity gallium metal is essential for obtaining a high-purity product. Impurities in the gallium metal can be carried through the synthesis process. nist.gov

Perchloric Acid: The concentration of the perchloric acid is a critical factor. Concentrated (72%) perchloric acid is effective for dissolving gallium metal. thieme-connect.de The use of dilute acid would likely result in a much slower reaction rate.

Gallium Hydroxide: If gallium hydroxide is used as a precursor, its purity will directly impact the purity of the final product. wikipedia.org

Reaction Conditions:

Temperature: Heating is generally required to facilitate the dissolution of gallium metal in perchloric acid. thieme-connect.de The temperature during crystallization is also a key parameter for controlling the hydrated phase. sciencemadness.org

Pressure: The decomposition temperature of gallium perchlorate hexahydrate is pressure-dependent, decomposing at 175 °C under atmospheric pressure and at 155 °C under reduced pressure. thieme-connect.de

Reaction Time: The time required for the complete dissolution of gallium metal can vary depending on the temperature and the surface area of the metal. thieme-connect.de

The following table summarizes the impact of key parameters on the synthesis:

| Parameter | Effect on Product Formation |

| Starting Material Purity | Directly affects the purity of the final product. |

| Acid Concentration | Higher concentration of perchloric acid leads to a faster reaction rate with gallium metal. thieme-connect.de |

| Reaction Temperature | Elevated temperatures accelerate the dissolution of gallium metal. thieme-connect.de |

| Crystallization Rate | Slow cooling promotes the formation of large, well-defined crystals. thieme-connect.de |

Purification Protocols for Research-Grade Gallium(III) Perchlorate Hydrate

Obtaining research-grade gallium(III) perchlorate hydrate requires careful purification steps. The primary purification method for the synthesized product is recrystallization.

After the initial precipitation of Ga(ClO₄)₃·6H₂O from the reaction mixture, the crystals can be filtered off. thieme-connect.de To further purify the product, recrystallization from water can be performed. This process involves dissolving the crude product in a minimum amount of hot water and then allowing the solution to cool slowly, leading to the formation of purer crystals.

The purified, wet crystals should be handled with care, as the adhered perchloric acid can become more concentrated upon drying. thieme-connect.de For drying, the crystals can be heated at 125 °C for one hour under vacuum. thieme-connect.de It is important to avoid contact of the wet crystals with organic materials due to the oxidizing nature of the adhered perchloric acid. thieme-connect.de

For applications requiring extremely high purity, starting with 99.999% trace metals basis gallium is recommended. sigmaaldrich.com Further purification of the gallium metal itself can be achieved through methods like fractional crystallization or zone melting. thieme-connect.de

Structural Elucidation and Solid State Investigations of Gallium Iii Perchlorate Hydrate

Crystallographic Determinations

The primary method for elucidating the precise three-dimensional arrangement of atoms in gallium(III) perchlorate (B79767) hydrate (B1144303) is single-crystal X-ray diffraction.

Single-crystal X-ray diffraction analysis has been instrumental in defining the crystal structure of gallium(III) perchlorate hydrate. These studies reveal that in its common hydrated form, the gallium(III) ion exists as a hexaaquagallium(III) complex, [Ga(H₂O)₆]³⁺. acs.orgresearchgate.net In this complex, the central gallium ion is octahedrally coordinated by six water molecules. acs.orgresearchgate.net This octahedral geometry is a common feature for the hydrated gallium(III) ion in various salts. acs.org

Large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) studies on aqueous solutions of gallium(III) perchlorate corroborate the findings from solid-state diffraction. These solution-based studies confirm that the gallium(III) ion coordinates six water molecules in its first hydration sphere. acs.orgresearchgate.netnih.gov The average Ga-O bond distance in the first hydration sphere has been determined to be approximately 1.959(6) Å. researchgate.netnih.gov

Table 1: Crystallographic and Structural Data for Hexaaquagallium(III) Ion

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Coordination Number | 6 | LAXS, EXAFS | researchgate.net, acs.org |

| Coordination Geometry | Octahedral | X-ray Diffraction | acs.org, researchgate.net |

| Ga-O Bond Distance | 1.959(6) Å | LAXS, EXAFS | researchgate.net, nih.gov |

| Ga···O (2nd Sphere) | 4.05(1) Å | LAXS | researchgate.net, nih.gov |

| Symmetry (in solution) | Oₕ | Raman Spectroscopy | researchgate.net, researchgate.net |

The hydration of the gallium(III) ion extends beyond the primary coordination sphere. The six water molecules directly bonded to the gallium ion form a well-defined first hydration shell. diva-portal.orgrsc.org These inner-sphere water molecules are, in turn, hydrogen-bonded to other water molecules, creating a second hydration sphere. researchgate.netdiva-portal.orgrsc.org LAXS data indicate that this second sphere is also well-defined, with a mean distance of 4.05(1) Å from the central gallium ion to the oxygen atoms of the water molecules in the second shell. researchgate.netnih.gov It is estimated that each water molecule in the first hydration sphere is hydrogen-bonded to two water molecules in the second hydration sphere. acs.orgresearchgate.net

The perchlorate anions (ClO₄⁻) are not directly coordinated to the gallium ion but are situated in the crystal lattice, interacting with the hydrated cation complex through hydrogen bonds. lsbu.ac.uk The perchlorate ion itself is tetrahedral and is known to be a weak hydrogen bond acceptor. lsbu.ac.uk

Powder Diffraction Studies for Phase Identification

Powder X-ray diffraction (PXRD) is a valuable tool for phase identification and for confirming the bulk purity of synthesized gallium(III) perchlorate hydrate. The diffraction pattern provides a characteristic fingerprint of the crystalline phase. While detailed structural refinement is typically performed using single-crystal data, PXRD is essential for routine characterization and to study phase transitions. For instance, PXRD can be used to monitor changes in the hydration state of the compound under different temperature or humidity conditions. iomcworld.com

Structural Comparisons with Other Hydrated Gallium(III) Salts

The structural features of gallium(III) perchlorate hydrate can be compared with other hydrated gallium(III) salts to understand the influence of the counter-anion on the crystal structure.

In gallium(III) nitrate (B79036) hydrate, Ga(H₂O)₆₃·3H₂O, the gallium ion also exists as a [Ga(H₂O)₆]³⁺ octahedron. researchgate.net Similarly, in cesium gallium alum, CsGa(SO₄)₂·12H₂O, the gallium ion is octahedrally coordinated by six water molecules, with a Ga−O bond length of 1.944(3) Å. acs.org

The consistency of the hexaaqua-gallium(III) cation across different salts like perchlorates, nitrates, and sulfates highlights its thermodynamic stability. researchgate.netresearchgate.net Raman spectroscopy studies on aqueous solutions of gallium(III) perchlorate show no evidence of inner-sphere complex formation, further confirming that the perchlorate anion does not displace the water molecules in the primary coordination sphere. researchgate.netresearchgate.net This is in contrast to anions like sulfate (B86663), which can form more stable complexes with gallium(III). researchgate.net The primary structural unit of the [Ga(H₂O)₆]³⁺ cation remains largely unperturbed by the nature of the weakly coordinating counter-ion.

Table 2: Comparison of Ga-O Bond Distances in Different Hydrated Gallium(III) Salts

| Compound | Ga-O Bond Distance (Å) | Method | Reference |

|---|---|---|---|

| Gallium(III) Perchlorate (aqueous) | 1.959(6) | LAXS/EXAFS | nih.gov |

| Cesium Gallium Alum (solid) | 1.944(3) | X-ray Diffraction | acs.org |

| Gallium(III) Nitrate Hydrate (solid) | Not specified, but contains [Ga(H₂O)₆]³⁺ | X-ray Diffraction | researchgate.net |

Solution Phase Coordination Chemistry and Speciation of Gallium Iii Perchlorate Hydrate

Hydration Dynamics of Gallium(III) Ions in Perchlorate (B79767) Solutions

In aqueous perchlorate solutions, the gallium(III) ion exists as a hydrated cation. The dynamics of this hydration are crucial to understanding its reactivity and speciation.

Determination of Hydration Numbers and Inner-Sphere Coordination

The gallium(III) ion in aqueous perchlorate solution is consistently found to be coordinated by six water molecules in its inner hydration sphere, forming the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. researchgate.netnih.gov This complex exhibits octahedral (Oₕ) symmetry. researchgate.net Various analytical techniques, including Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS), have confirmed this coordination number. nih.gov

The Ga-O bond distance within this primary hydration sphere has been determined to be approximately 1.959(6) Å. nih.gov Raman spectroscopic studies further support the stability of the hexaaquagallium(III) ion in perchlorate solutions, showing no evidence of inner-sphere complex formation with the perchlorate anion. researchgate.netresearchgate.net This indicates that perchlorate is a weak base and does not penetrate the first hydration sphere of the gallium(III) ion. rsc.org

Beyond the primary hydration shell, a second, more loosely bound hydration sphere exists. LAXS data suggest a mean second sphere Ga···O distance of 4.05(1) Å, with each of the six inner-sphere water molecules hydrogen-bonded to two water molecules in this second shell. nih.govdiva-portal.org

Table 1: Structural Parameters of Hydrated Gallium(III) Ion in Perchlorate Solution

| Parameter | Value | Technique |

| Inner-Sphere Coordination Number | 6 | LAXS, EXAFS nih.gov |

| Inner-Sphere Ga-O Distance | 1.959(6) Å | LAXS, EXAFS nih.gov |

| Second-Sphere Ga···O Distance | 4.05(1) Å | LAXS nih.gov |

| Geometry | Octahedral (Oₕ) | Raman Spectroscopy researchgate.net |

Investigation of Outer-Sphere Ion Pairing Phenomena

While inner-sphere complexation with perchlorate is not observed, the formation of solvent-separated or outer-sphere ion pairs can occur. researchgate.net In these arrangements, the perchlorate ion does not directly bond to the gallium(III) ion but is associated with the hydrated cation through electrostatic interactions and hydrogen bonding with the water molecules of the hydration shell. Studies have shown that the concentration of these solvent-separated ion pairs can increase with changes in temperature, both increasing and decreasing from 298 K. researchgate.net In contrast to perchlorate solutions, in concentrated gallium(III) nitrate (B79036) solutions, the majority of gallium(III) exists as an outer-sphere ion pair, [Ga(OH₂)₆³⁺·NO₃⁻]. researchgate.net

Complex Formation Equilibria with Various Ligands in Aqueous Media

The hexaaquagallium(III) ion can undergo complex formation reactions with various ligands in aqueous solutions, where one or more water molecules in the inner coordination sphere are replaced by the ligand. The stability and stoichiometry of these complexes are highly dependent on the nature of the ligand and the pH of the solution.

Gallium(III) forms highly stable complexes with polydentate ligands, particularly those with a high affinity for metal ions. researchgate.net For example, aminocarboxylate ligands are effective chelating agents for gallium(III), forming very stable complexes in water. researchgate.net The complexation of gallium(III) with ligands such as thiouracil derivatives, hydroxypyrones, and adriamycin has been studied. mdpi.comcore.ac.ukjst.go.jp

The stability of these complexes is often quantified by their stability constants (log β). For instance, the stability constants for gallium(III) complexes with hydroxypyrone ligands like maltol (B134687) and allomaltol have been determined, revealing the formation of [GaL]²⁺, [GaL₂]⁺, and [GaL₃] species. core.ac.uk Similarly, the complex formation between gallium(III) and adriamycin in a 1:1 stoichiometry at low pH has been reported with stability constants in the range of 1.24×10⁸ to 3.06×10⁸ M⁻¹. jst.go.jp

Table 2: Examples of Gallium(III) Complex Formation

| Ligand (L) | Complex Species | log β | Conditions |

| Maltol | [Ga(maltol)]²⁺ | - | pH 1.0-2.0, KCl/HCl |

| [Ga(maltol)₂]⁺ | - | pH-potentiometry | |

| [Ga(maltol)₃] | - | pH-potentiometry | |

| Adriamycin | [Ga(adriamycin)] | 8.09 - 8.49 | 0.1 M KNO₃, 25°C, pH ~3.0 |

Kinetic Aspects of Water Exchange on Gallium(III) Aqua Ions

The rate at which water molecules in the primary hydration sphere of the gallium(III) ion are exchanged with water molecules from the bulk solvent is a key factor in the kinetics of complex formation. This water exchange process is considered a fundamental step in the substitution reactions of the aqua ion.

The reactivity of gallium(III) species is significantly affected by hydrolysis. The hydrolyzed species, such as [Ga(OH)]²⁺, exhibit much higher reactivities in complex formation reactions compared to the unhydrolyzed [Ga(H₂O)₆]³⁺ ion. srce.hr For example, the formation rate constant for the reaction of [Ga(OH)]²⁺ with desferrioxamine B is approximately 10⁴ times higher than that for [Ga(H₂O)₆]³⁺. srce.hr

Influence of Ionic Strength and pH on Solution-Phase Behavior

The speciation and reactivity of gallium(III) in aqueous solution are strongly influenced by both ionic strength and pH.

Influence of pH: The pH of the solution dictates the extent of hydrolysis of the gallium(III) aqua ion. geologyscience.ru At low pH values, the predominant species is the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. As the pH increases, hydrolysis occurs, leading to the formation of various hydrolyzed species such as [Ga(OH)]²⁺, [Ga(OH)₂]⁺, and ultimately the gallate anion, [Ga(OH)₄]⁻. geologyscience.ru This hydrolysis significantly impacts complex formation, as the hydrolyzed species are often more reactive. mdpi.comsrce.hr For example, in the complexation with thiouracil derivatives, the coordination mode and stability of the resulting complexes are pH-dependent. mdpi.com

Influence of Ionic Strength: The ionic strength of the medium can affect both the thermodynamic stability and the kinetics of reactions involving gallium(III) ions. nii.ac.jpmetu.edu.tr Changes in ionic strength can alter the activity coefficients of the reacting species, thereby influencing equilibrium constants. nii.ac.jp For example, in the study of gallium adsorption, increasing the ionic strength of the medium at a constant pH of 3.0 led to a drastic decrease in adsorption capacity. researchgate.net Kinetic studies of complex formation are also typically performed at a constant ionic strength to minimize these effects. psu.edunii.ac.jp

Spectroscopic Characterization Techniques Applied to Gallium Iii Perchlorate Hydrate

Vibrational Spectroscopy (Raman and Infrared) Studies

Assignment of Characteristic Gallium-Oxygen and Perchlorate (B79767) Vibrational Modes

Studies of gallium(III) perchlorate solutions have identified the characteristic vibrational modes of the [Ga(H₂O)₆]³⁺ cation, which exhibits Oₕ symmetry. researchgate.netresearchgate.net Raman and infrared spectroscopy have been instrumental in assigning these modes.

The Raman spectra of these solutions show a strongly polarized band at approximately 526 cm⁻¹, which is assigned to the symmetric Ga-O stretching mode (ν₁ a₁g). researchgate.netresearchgate.net Two depolarized modes are observed at around 430 cm⁻¹ and 328 cm⁻¹, corresponding to the ν₂(eg) and ν₅(f₂g) modes of the GaO₆ octahedron, respectively. researchgate.netresearchgate.net The infrared active ν₃(f₁u) mode has been assigned to a band at 510 cm⁻¹. researchgate.netresearchgate.net

The perchlorate anion (ClO₄⁻), known for its non-coordinating nature, also exhibits characteristic vibrational modes. rsc.org Its symmetric stretching mode (ν₁) appears around 934 cm⁻¹, while other modes like ν₂(e), ν₃(f₂), and ν₄(f₂) are found at approximately 464 cm⁻¹, 1114 cm⁻¹, and 631 cm⁻¹, respectively. rsc.org The stability of the [Ga(H₂O)₆]³⁺ ion in perchlorate solutions is confirmed by the lack of evidence for inner-sphere complex formation. researchgate.netresearchgate.net

Table 1: Vibrational Modes of the Hexaaquagallium(III) Ion in Perchlorate Solution

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| ν₁(a₁g) | 526 | Raman |

| ν₂(eg) | 430 | Raman |

| ν₅(f₂g) | 328 | Raman |

| ν₃(f₁u) | 510 | Infrared |

Data sourced from Rudolph, W. W., & Pye, C. C. (2002). researchgate.netresearchgate.net

Probing Hydration Shell Structure and Dynamics

Vibrational spectroscopy also provides insights into the hydration shell of the gallium(III) ion. Temperature-dependent Raman studies of the ν₁(a₁g) Ga-O mode show a slight shift to lower frequencies (around 2 cm⁻¹) and a broadening of about 10 cm⁻¹ with a 50°C increase in temperature. researchgate.netresearchgate.net This indicates that the hexaaquagallium(III) ion is thermodynamically stable within this temperature range. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy, particularly focusing on the ⁷¹Ga nucleus, offers a direct probe into the coordination environment and dynamics of the gallium(III) ion in solution.

Gallium-71 NMR Chemical Shift and Relaxation Analysis

Gallium possesses two NMR active isotopes, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the preferred nucleus for study due to its higher sensitivity and narrower signal linewidths. huji.ac.il In aqueous solutions of gallium salts, the gallium is typically hexacoordinated to water molecules. huji.ac.il For a gallium(III) nitrate (B79036) reference solution in D₂O, the ⁷¹Ga NMR signal for the hydrated [Ga(H₂O)₆]³⁺ cation appears at a chemical shift of 0 ppm with a linewidth of approximately 736 Hz. uni-mainz.de The quadrupolar nature of the ⁷¹Ga nucleus results in broad NMR signals, and the linewidth can provide information about the symmetry of the Ga³⁺ chelate in solution. uni-mainz.de

Ligand Exchange Rate Determination via NMR

While specific studies on ligand exchange rates for gallium(III) perchlorate hydrate (B1144303) are not extensively detailed in the provided results, the principles of using NMR for such determinations are well-established. Techniques like ¹⁷O NMR line-broadening can be used to determine the rate constants and activation parameters for water exchange on the hexaaquagallium(III) ion. researchgate.net This method involves measuring the transverse relaxation rate of bound water molecules as a function of temperature and pressure. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

XAS and its component, EXAFS, are powerful techniques for determining the local atomic structure around a specific element. These methods have been applied to aqueous gallium(III) perchlorate solutions to precisely measure bond lengths and coordination numbers.

Studies using large-angle X-ray scattering (LAXS) and EXAFS have consistently shown that the gallium(III) ion in aqueous perchlorate solution is coordinated to six water molecules in the first hydration sphere. nih.govosti.gov The Ga-O bond distance in this first hydration sphere has been determined to be approximately 1.959(6) Å. nih.gov These studies also indicate the presence of a second hydration sphere with a mean Ga···O distance of about 4.05(1) Å, where each primary hydration water molecule is hydrogen-bonded to two water molecules in the second sphere. nih.gov

EXAFS data analysis further confirms that the Ga-O distance in the first hydration sphere is not significantly influenced by changes in concentration or the counter-ion (perchlorate vs. nitrate). nih.govosti.gov The coordination number for the first hydration sphere is consistently found to be 6.0 ± 0.1. journaldephysique.org

Table 2: Structural Parameters of Hydrated Gallium(III) Ion from XAS/EXAFS

| Parameter | Value | Technique |

|---|---|---|

| First Sphere Ga-O Distance | 1.959(6) Å | LAXS & EXAFS |

| First Sphere Coordination Number | 6 | LAXS & EXAFS |

| Second Sphere Ga···O Distance | 4.05(1) Å | LAXS |

Data sourced from Lindqvist-Reis, P., et al. (1998). nih.gov

Determination of Local Coordination Environment

In aqueous solutions and likely in its hydrated solid form, the gallium(III) ion is coordinated by water molecules. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS), Large Angle X-ray Scattering (LAXS), and Raman spectroscopy have been pivotal in defining this coordination.

Studies combining LAXS and EXAFS have determined that the gallium(III) ion in aqueous perchlorate solutions is coordinated by six water molecules, forming a hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. nih.gov This complex exhibits a well-defined structure with a first hydration sphere and a second hydration sphere where each primary water molecule is hydrogen-bonded to two other water molecules. nih.gov The perchlorate ion is considered weakly coordinating and does not typically penetrate the first hydration sphere of the gallium(III) ion. researchgate.netrsc.org

Raman spectroscopy further confirms the structure of the hexaaquagallium(III) ion, which possesses octahedral (Oₕ) symmetry. researchgate.net The vibrational modes of the GaO₆ core have been identified and assigned, providing a spectroscopic fingerprint for this hydrated cation in a perchlorate medium. researchgate.netrsc.org The data indicates that the [Ga(H₂O)₆]³⁺ ion is thermodynamically stable in perchlorate solutions over various temperatures and concentrations. researchgate.net

Table 1: Structural Parameters of Hydrated Gallium(III) Ion in Aqueous Perchlorate Solution

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Ga-O Bond Distance (First Sphere) | LAXS & EXAFS | 1.959(6) Å | nih.gov |

| Coordination Number | LAXS & EXAFS | 6 | nih.gov |

This interactive table summarizes key structural data obtained from X-ray scattering and absorption studies.

Table 2: Raman Vibrational Modes of the [Ga(H₂O)₆]³⁺ Ion in Perchlorate Solution

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Polarization | Reference |

|---|---|---|---|---|

| 526 | ν₁ (Ga-O stretch) | a₁g | Polarized | researchgate.netrsc.org |

| 430 | ν₂ (Ga-O bend) | e₉ | Depolarized | researchgate.net |

| 328 | ν₅ (Ga-O bend) | f₂g | Depolarized | researchgate.net |

This interactive table details the assigned Raman and infrared active modes for the hexaaquagallium(III) ion.

Probing Electronic States of Gallium(III)

The electronic properties of gallium(III) are dictated by its electron configuration. The gallium atom has an electron configuration of [Ar] 3d¹⁰ 4s² 4p¹. To form the gallium(III) ion (Ga³⁺), it loses its three valence electrons, resulting in a stable, closed-shell configuration of [Ar] 3d¹⁰. chegg.comyoutube.com

This d¹⁰ configuration means that the d-orbitals are completely filled. Consequently, Ga³⁺ does not exhibit the d-d electronic transitions that are characteristic of many transition metal ions and are responsible for their vibrant colors. This lack of d-d transitions explains why gallium(III) compounds, including gallium(III) perchlorate hydrate, are typically colorless. Spectroscopic investigations of the electronic states of Ga³⁺ therefore focus on other types of transitions, such as ligand-to-metal charge transfer (LMCT) or transitions occurring within the ligands themselves.

Electronic Absorption and Luminescence Spectroscopy Studies

Electronic spectroscopy, encompassing both absorption and emission techniques, provides further insight into the electronic structure and excited-state behavior of gallium(III) perchlorate hydrate.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of gallium(III) perchlorate hydrate is characterized by the absence of d-d transitions. The absorption features are primarily located in the ultraviolet region. psu.edu These absorptions are attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital primarily located on the aqua ligands to an empty orbital on the gallium(III) ion. In some gallium complexes with organic ligands, absorption bands can also correspond to π–π* and n–π* transitions within the ligand framework, which are modified upon coordination to the metal center. rsc.orgresearchgate.net For the simple hexaaqua complex, the transitions are dominated by the water ligands and the perchlorate counter-ion. rsc.orgamazonaws.com

Investigation of Excited State Properties

Due to its closed-shell d¹⁰ electronic configuration, the Ga³⁺ ion itself is not inherently luminescent. The excited states resulting from LMCT in the [Ga(H₂O)₆]³⁺ ion are generally deactivated through non-radiative pathways, making significant luminescence from this species uncommon.

However, the study of other gallium(III) complexes reveals that the Ga³⁺ ion can play a crucial role in modulating the luminescence of coordinated ligands. rsc.orgmit.edu In many luminescent gallium compounds, the emission is ligand-centered, arising from the excited states of the organic moieties. iaea.org The Ga³⁺ ion acts as a structural organizer, locking the ligand in a specific conformation and often enhancing its fluorescence quantum yield by increasing rigidity and reducing non-radiative decay pathways. rsc.org While gallium(III) perchlorate hydrate itself is not a notable luminophore, the principles derived from the study of its more complex derivatives are essential for understanding the potential excited-state properties of gallium-containing systems. The luminescence in such systems is highly dependent on the nature of the ligand, with the Ga³⁺ ion serving as a diamagnetic metal center that facilitates ligand-centered emission. iaea.orgtandfonline.com

Theoretical and Computational Chemistry Approaches to Gallium Iii Perchlorate Hydrate Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio (from first principles) and Density Functional Theory (DFT) methods, are powerful tools for investigating the properties of isolated and solvated ions. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Theoretical studies have extensively modeled the geometry of gallium(III) aqua complexes, primarily focusing on the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, which is the dominant species in acidic aqueous solutions. Ab initio geometry optimizations have been performed on [Ga(H₂O)ₙ]³⁺ clusters for various numbers of water molecules (n). researchgate.net

Calculations at the Hartree-Fock (HF) and second-order Møller-Plesset (MP2) levels of theory have been employed to determine the structure of these aqua complexes. researchgate.net For the hexaaquagallium(III) ion, the global minimum energy structure is found to possess Tₕ symmetry, a slightly distorted octahedron. researchgate.net The inclusion of a second hydration shell in the calculations, as in the [Ga(H₂O)₁₈]³⁺ cluster (representing six water molecules in the first sphere and twelve in the second), has been shown to be crucial for accurately reproducing experimental observations. researchgate.netresearchgate.net

The optimized geometries from these calculations are in good agreement with experimental data from techniques like Large Angle X-ray Scattering (LAXS). diva-portal.org

Table 1: Structural Parameters of Hydrated Gallium(III) Ion

| Parameter | Computational Method/Model | Calculated Value | Experimental Value (LAXS) |

| First Shell Ga-O Distance | MD Simulation (MM-2 body + 3-body) | 1.915 Å kemdikbud.go.idresearchgate.net | 1.959(6) Å diva-portal.org |

| MD Simulation (MM-2 body) | 1.965 Å kemdikbud.go.idresearchgate.net | ||

| Second Shell Ga-O Distance | - | - | 4.05(1) Å diva-portal.org |

| O-Ga-O Angle | MD Simulation (MM-2 body + 3-body) | 88° and 176° kemdikbud.go.idresearchgate.net | - |

| Coordination Number (1st Shell) | MD Simulation (MM-2 body + 3-body) | 6 kemdikbud.go.idresearchgate.net | ~6 diva-portal.org |

| Coordination Number (2nd Shell) | - | - | ~12 diva-portal.org |

Raman spectroscopy of gallium(III) perchlorate (B79767) solutions provides clear evidence for the existence of the stable [Ga(H₂O)₆]³⁺ cation. researchgate.net Computational methods are used to calculate the vibrational frequencies corresponding to the normal modes of this complex, which aids in the assignment of experimentally observed Raman and infrared spectra.

Calculations for the isolated [Ga(H₂O)₆]³⁺ cluster often show a discrepancy with experimental values, typically underestimating the frequencies of the GaO₆ core vibrations. researchgate.net However, when the model is extended to include the second hydration sphere, as in the [Ga(H₂O)₁₈]³⁺ cluster, the agreement between calculated and experimental frequencies improves significantly. For instance, the symmetric stretching mode (ν₁) of the GaO₆ octahedron, calculated at the HF/6-31G* level for the [Ga(H₂O)₁₈]³⁺ cluster, is found to be 524 cm⁻¹, which is in excellent agreement with the experimental value of 526 cm⁻¹ observed in Raman spectra of Ga(ClO₄)₃ solutions. researchgate.net

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the [Ga(H₂O)₆]³⁺ Ion

| Mode | Symmetry (Oₕ) | Experimental (Raman/IR) | Calculated Value ([Ga(H₂O)₁₈]³⁺ Cluster) | Description |

| ν₁ | a₁g | 526 researchgate.netresearchgate.net | 524 researchgate.net | Ga-O Symmetric Stretch |

| ν₂ | e₉ | 430 researchgate.netresearchgate.net | - | Ga-O Bend |

| ν₃ | f₁ᵤ | 555 researchgate.net | - | Ga-O Asymmetric Stretch (IR Active) |

| ν₅ | f₂g | 328 researchgate.netresearchgate.net | - | Ga-O Bend |

Quantum chemical calculations reveal the nature of the bonding between the Ga³⁺ ion and the water ligands. The Ga-O bond is primarily electrostatic, resulting from the strong ion-dipole interaction between the highly charged Ga³⁺ cation and the polar water molecules. The stability of the hexaaquagallium(III) ion in perchlorate solutions, as confirmed by both spectroscopic data and theoretical calculations, indicates a strong and well-defined primary hydration shell. researchgate.netresearchgate.net The calculations show that inner-sphere complex formation with the perchlorate anion is not energetically favorable. researchgate.net The electronic structure analysis from DFT calculations on related gallium complexes confirms a distorted octahedral geometry is common for Ga(III) with various ligands, completed by a halide or, in this case, a water molecule. nih.govacs.org

Molecular Dynamics Simulations of Gallium(III) Hydration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For Ga(III) in aqueous solution, MD simulations provide a dynamic picture of the hydration shell structure and the exchange of water molecules between hydration shells.

Classical MD simulations have been performed to study the hydration of the Ga³⁺ ion. kemdikbud.go.idresearchgate.net These simulations use potential functions to describe the interactions between atoms. The results are highly dependent on the potential models used, particularly whether they include two-body (ion-water) and three-body (ion-water-water) interaction terms. kemdikbud.go.idresearchgate.net

Analysis of the simulation trajectories yields structural information such as the Radial Distribution Function (RDF), Coordination Number Distribution (CND), and Angular Distribution Function (ADF). kemdikbud.go.idresearchgate.net

RDF: The Ga³⁺-O RDF typically shows a sharp, well-defined first peak, confirming a structured first hydration shell. A distinct second peak indicates a well-ordered second hydration shell. kemdikbud.go.idresearchgate.net

CND: Integration of the first peak of the RDF gives the coordination number, which is consistently found to be 6 when three-body potentials are included, confirming the octahedral [Ga(H₂O)₆]³⁺ structure. kemdikbud.go.idresearchgate.net

ADF: The O-Ga³⁺-O angle distribution shows peaks around 90° and 180°, which is characteristic of an octahedral geometry. kemdikbud.go.idresearchgate.net

MD simulations also provide insights into the dynamics of the system. Studies have shown that the movement of water ligands between the first and second hydration shells is a rare event, indicating that the first hydration shell of Ga³⁺ is kinetically inert, with a slow water exchange rate. kemdikbud.go.idresearchgate.netscience.gov

Calculation of Hydration Enthalpies and Free Energies

A key thermodynamic quantity characterizing the interaction of an ion with water is its hydration enthalpy, which is the enthalpy change when a gaseous ion is dissolved in water. Computational chemistry offers methods to estimate this value.

The theoretical binding enthalpy can be calculated from quantum chemical models. For the [Ga(H₂O)₆]³⁺ cluster, the calculated binding enthalpy accounts for approximately 60% of the experimental single-ion hydration enthalpy. researchgate.net This discrepancy arises because the model only considers the first hydration shell and neglects the energy contributions from interactions with the bulk solvent.

By including the second hydration sphere in the model, as with the [Ga(H₂O)₁₈]³⁺ cluster, the calculated value becomes much closer to the experimental one. researchgate.net For the analogous indium ion, In³⁺, the calculated binding enthalpy for the [In(H₂O)₁₈]³⁺ cluster underestimates the experimental value by only about 15%. researchgate.net A similar level of agreement is expected for gallium. These results underscore the importance of explicitly including at least two hydration shells in computational models to accurately capture the thermodynamics of ion hydration. researchgate.netresearchgate.net

Thermal Behavior and Decomposition Mechanisms of Gallium Iii Perchlorate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to study the thermal decomposition of solids. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. A combined TGA/DSC analysis of gallium(III) perchlorate (B79767) hydrate (B1144303) would be expected to reveal a multi-stage process, beginning with dehydration followed by the decomposition of the anhydrous perchlorate salt.

Hydrated metal salts typically lose their water of crystallization in one or more steps upon heating. The number of steps and the temperature ranges at which they occur depend on the strength of the water-metal ion bond and the crystal structure. For gallium(III) perchlorate hydrate, Ga(ClO₄)₃·xH₂O, the dehydration process would be observed as distinct mass loss steps in the TGA curve, each corresponding to the removal of a specific number of water molecules.

Each dehydration step is an endothermic process, which would be represented by a corresponding endothermic peak in the DSC curve. The area under each DSC peak is proportional to the enthalpy of dehydration for that specific step. While precise enthalpy values for gallium(III) perchlorate hydrate are not documented, they would be expected to be comparable to those of other trivalent metal perchlorate hydrates.

Table 7.1: Expected Dehydration Stages for a Hypothetical Gallium(III) Perchlorate Nonahydrate

| Stage | Temperature Range (°C) | Mass Loss (%) | Process | Enthalpy (ΔH) |

| I | 50 - 100 | ~10-15 | Release of loosely bound water molecules | Endothermic |

| II | 100 - 175 | ~20-25 | Release of coordinated water molecules | Endothermic |

Note: This table is illustrative and based on the general behavior of hydrated metal salts. Actual values for gallium(III) perchlorate hydrate would require experimental determination.

Following complete dehydration, the anhydrous gallium(III) perchlorate would remain stable over a certain temperature range. The thermal stability of anhydrous metal perchlorates can vary significantly. The TGA curve would show a plateau in this region, indicating no mass loss. The length of this plateau is a measure of the thermal stability of the anhydrous salt. The decomposition of the perchlorate anion is a highly exothermic process and can be explosive, especially for heavy metal perchlorates. The onset temperature of this decomposition in the DSC curve marks the upper limit of the thermal stability of the anhydrous gallium(III) perchlorate.

Identification and Characterization of Intermediate Decomposition Products

The decomposition of anhydrous gallium(III) perchlorate is unlikely to be a single-step process. It is plausible that intermediate species such as gallium oxyperchlorates (e.g., GaO(ClO₄)) are formed. The formation of such intermediates would be indicated by intermediate plateaus in the TGA curve and corresponding thermal events in the DSC curve.

Identifying these intermediates would require techniques such as X-ray diffraction (XRD) of samples quenched at specific temperatures during the decomposition, and evolved gas analysis (EGA) using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with the TGA instrument. The EGA would help in identifying the gaseous products released at each decomposition stage.

Mechanistic Studies of Perchlorate Decomposition in the Presence of Gallium(III)

The decomposition of the perchlorate ion (ClO₄⁻) is a complex redox process. In the presence of a metal cation like Ga(III), the decomposition can be catalyzed. The Ga(III) ion can polarize the Cl-O bonds in the perchlorate anion, weakening them and lowering the decomposition temperature.

The decomposition of the perchlorate anion typically proceeds through the formation of lower oxidation state chlorine-oxygen species. A possible reaction sequence could be:

ClO₄⁻ → ClO₃⁻ + O ClO₃⁻ → ClO₂⁻ + O ClO₂⁻ → Cl⁻ + O₂

Formation of Gallium Oxide Phases via Thermal Routes

The final solid product of the thermal decomposition of gallium(III) perchlorate hydrate is expected to be gallium(III) oxide (Ga₂O₃). The crystalline phase of the resulting gallium oxide can be influenced by the heating rate and the final decomposition temperature. Gallium oxide is known to exist in several polymorphic forms, with the monoclinic β-Ga₂O₃ being the most stable.

2Ga(ClO₄)₃(s) → Ga₂O₃(s) + 6Cl₂(g) + 9O₂(g)

The crystallinity and morphology of the resulting Ga₂O₃ can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). The thermal decomposition of gallium salts is a common method for the synthesis of gallium oxide nanomaterials, and the choice of the precursor anion can influence the properties of the final oxide product.

Kinetic Modeling of Solid-State Decomposition Processes

The kinetics of the solid-state decomposition of gallium(III) perchlorate hydrate can be studied using the data obtained from TGA experiments performed at different heating rates. By applying various kinetic models (e.g., model-fitting or isoconversional methods), it is possible to determine the activation energy (Ea), the pre-exponential factor (A), and the reaction mechanism for each decomposition step.

The kinetic parameters provide valuable insights into the reaction mechanism and the factors that control the decomposition rate. For a multi-step process like the decomposition of gallium(III) perchlorate hydrate, a separate kinetic analysis would be required for the dehydration and the subsequent decomposition of the anhydrous salt.

Table 7.2: Common Solid-State Reaction Models

| Model Name | g(α) | Physical Interpretation |

| Avrami-Erofeev | [-ln(1-α)]^(1/n) | Nucleation and growth |

| Prout-Tompkins | ln[α/(1-α)] | Branching nuclei |

| Power Law | α^n | Nucleation |

| Contracting Sphere | 1 - (1-α)^(1/3) | Phase boundary reaction |

Note: α represents the fractional conversion, and g(α) is the integral form of the reaction model.

The selection of the most appropriate kinetic model is typically based on the best fit of the experimental data to the theoretical model functions.

Advanced Research Applications and Material Precursor Potential of Gallium Iii Perchlorate Hydrate

Precursor in the Synthesis of Gallium-Containing Functional Materials

Gallium(III) perchlorate (B79767) hydrate (B1144303) is a key starting material for creating sophisticated gallium-based functional materials. Its high purity and solubility in various solvents make it an adaptable precursor for different synthesis methodologies. google.comalfa-chemistry.com

Development of Gallium Oxide Nanostructures

Gallium(III) oxide (Ga₂O₃) is an emerging ultrawide-bandgap semiconductor with significant potential in power electronics and optoelectronics. mdpi.comnih.gov Gallium(III) perchlorate hydrate has been identified as a viable precursor for the synthesis of nanostructured gallium oxide.

One notable application is in the manufacture of porous gallium(III) oxide photocatalysts. google.com A method for producing these materials involves the preparation of a solution containing a gallium precursor, for which gallium(III) perchlorate hydrate is explicitly named as a suitable option, alongside gallium nitrate (B79036) and gallium sulfate (B86663). google.com The process typically involves dissolving the precursor in a solvent such as water or ethanol, followed by a reaction within a micelle-containing solution to control the structure of the resulting precipitate. Subsequent heat treatment yields porous, rod-shaped gallium(III) oxide with a high specific surface area, which is crucial for photocatalytic applications like the conversion of carbon dioxide into hydrocarbon fuels. google.com

Formation of Gallium-Based Semiconductors and Thin Films

Beyond discrete nanostructures, gallium(III) perchlorate hydrate is relevant to the formation of gallium-based semiconductor thin films. The fabrication of these films often relies on solution-based processes where a fundamental understanding of the precursor chemistry is essential for controlling material properties. rsc.org

Raman spectroscopic studies have shown that in aqueous perchlorate solutions, the gallium(III) ion exists as the stable hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. researchgate.net This complex is thermodynamically stable, with the perchlorate ion acting as a non-coordinating counter-ion, meaning it does not directly bond with the gallium ion to form inner-sphere complexes. researchgate.net This well-defined hydration structure is advantageous for solution-based deposition techniques. By providing a pure source of hydrated gallium ions, gallium(III) perchlorate hydrate enables precise control over the hydrolysis and condensation reactions that lead to the formation of amorphous or crystalline gallium oxide thin films, which are themselves critical semiconductor materials. rsc.orgosti.gov This is particularly important in the development of materials like indium gallium oxide, a key component in thin-film transistors. osti.gov

Table 1: Properties of Gallium(III) Perchlorate Hydrate

| Property | Value | Reference |

|---|---|---|

| Compound Formula | Ga(ClO₄)₃·xH₂O | americanelements.comsigmaaldrich.com |

| Molecular Weight | 368.07 g/mol (anhydrous) | sigmaaldrich.comnih.gov |

| Appearance | White crystals or chunks | americanelements.comfishersci.com |

| Melting Point | 175 °C | sigmaaldrich.comscientificlabs.co.uk |

| IUPAC Name | gallium;triperchlorate;hydrate | americanelements.comnih.gov |

| Assay | Up to 99.999% (trace metals basis) | sigmaaldrich.com |

Applications in Radiochemistry Research and Gallium Complexation

In radiochemistry, particularly in the field of nuclear medicine, the radionuclide gallium-68 (B1239309) (⁶⁸Ga) has become prominent for Positron Emission Tomography (PET) imaging. diva-portal.org The underlying coordination chemistry of the stable gallium(III) ion is fundamental to developing effective ⁶⁸Ga-based radiopharmaceuticals.

Fundamental Studies of Gallium-68 Labeling Chemistry

Successful ⁶⁸Ga labeling requires the rapid and stable chelation of the Ga³⁺ ion. diva-portal.org Gallium(III) perchlorate hydrate serves as an ideal model compound for fundamental research into this process. Because the perchlorate ion does not form inner-sphere complexes with Ga³⁺ in aqueous solutions, researchers can use it to study the kinetics and thermodynamics of the Ga³⁺ ion's interaction with new chelating agents without interference from the counter-ion. researchgate.netresearchgate.net

Studies using Raman spectroscopy on gallium(III) perchlorate solutions have precisely characterized the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, as the stable species in water at low pH. rsc.orgresearchgate.net This provides a well-defined starting point for investigating the mechanisms of how chelators replace the coordinated water molecules to form a stable complex—a process central to all ⁶⁸Ga labeling. This foundational knowledge helps optimize labeling conditions, such as pH and temperature, for the efficient production of ⁶⁸Ga radiotracers.

Development of Chelators for Gallium(III) Radionuclides

The development of new chelators for gallium(III) is a critical area of research aimed at creating more stable and specific radiopharmaceuticals. A key requirement for any new chelator is that its complex with gallium must be more stable than the gallium complex with proteins in the blood, such as transferrin. diva-portal.org

Gallium(III) perchlorate is an excellent source of Ga³⁺ for determining the stability constants of these new chelator-gallium complexes. For instance, in the development and characterization of ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (DOTMP), a non-coordinating salt is preferred to accurately measure the binding affinity between the metal ion and the ligand. researchgate.net The stability constant (log K) of the Ga³⁺-DOTMP complex was found to be exceptionally high, indicating very strong binding, which is a promising feature for its use in radiopharmacy. researchgate.net While some studies may use other salts like gallium nitrate, the use of gallium perchlorate provides the "gold standard" reference data due to the inert nature of the perchlorate anion. researchgate.netresearchgate.net

Table 2: Stability Constants of Ga(III) Complexes with Selected Ligands

| Ligand | Complex | Log Stability Constant (log K) | Significance | Reference |

|---|---|---|---|---|

| DOTMP | [Ga(DOTMP)]⁵⁻ | 27.8 | Higher stability than Ga-DOTA, promising for radiopharmacy. | researchgate.net |

| Transferrin (Site A) | Ga-Transferrin | 20.3 | Benchmark for in-vivo stability. New complexes must be more stable. | diva-portal.org |

Role in Catalysis Research as a Gallium Source or Precursor

Gallium compounds are explored for their catalytic properties, often acting as Lewis acids. Gallium(III) perchlorate hydrate can function either as a direct catalyst or as a precursor to catalytically active materials.

Its role as a precursor to a gallium(III) oxide photocatalyst has been established. google.com The resulting high-surface-area Ga₂O₃ material shows potential for catalyzing reactions using light energy, such as converting CO₂ into methane. google.com

Furthermore, metal perchlorates are known to be effective Lewis acid catalysts in a variety of organic synthesis reactions. For example, iron(III) perchlorate hydrate catalyzes numerous transformations, including cyclizations and esterifications. funcmater.com By analogy, gallium(III) perchlorate, as a salt of a hard Lewis acidic metal ion, holds potential for similar applications. Its high solubility in organic solvents would be an asset, allowing it to be used in homogeneous catalysis to activate substrates for chemical transformations. While specific, widespread applications in the literature are still emerging, its properties make it a strong candidate for investigation in the field of Lewis acid catalysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (Gallium(III) Perchlorate Hydrate) |

| Gallium(III) Oxide |

| Gallium Nitrate |

| Gallium Sulfate |

| Indium Gallium Oxide |

| Gallium-68 |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (DOTMP) |

| Iron(III) Perchlorate Hydrate |

| Methane |

Fundamental Research in Metal-Ligand Interactions and Solvent Effects

Gallium(III) perchlorate hydrate serves as a crucial starting material for fundamental research into the coordination chemistry of the gallium(III) ion (Ga³⁺). The perchlorate anion (ClO₄⁻) is known for its extremely low coordinating ability. This property makes gallium(III) perchlorate an ideal precursor for studying the interactions between the Ga³⁺ cation and various ligands or solvents, as the perchlorate ion is unlikely to compete for coordination sites on the metal center. This allows for the precise investigation of the intrinsic properties of Ga³⁺ complexation and solvation.

In aqueous solutions, the Ga³⁺ ion exists as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, where it is octahedrally coordinated to six water molecules. researchgate.netrsc.org Spectroscopic studies, particularly Raman and ⁷¹Ga NMR, have been instrumental in characterizing this primary hydration sphere. Research on aqueous gallium(III) perchlorate solutions has confirmed the stability of the [Ga(H₂O)₆]³⁺ species, showing no evidence of inner-sphere complex formation between gallium and the perchlorate anion. researchgate.netresearchgate.net This stability persists across varied temperatures and concentrations, making it a reliable system for comparative studies. researchgate.netresearchgate.net

The study of metal-ligand interactions involving Ga³⁺ is extensive, revealing different modes of complexation depending on the nature of the ligand. For instance, in contrast to the non-coordinating perchlorate, nitrate ions (NO₃⁻) form outer-sphere ion pairs with the hexaaquagallium(III) ion, denoted as [Ga(H₂O)₆]³⁺·NO₃⁻. researchgate.netresearchgate.net Only a small fraction may form a weak, inner-sphere complex, [Ga(H₂O)₅(ONO₂)]²⁺, which readily dissociates upon dilution. researchgate.netresearchgate.net Conversely, sulfate ions (SO₄²⁻) form thermodynamically stable inner-sphere complexes with Ga³⁺, a process that is favored by increasing temperature and is therefore entropically driven. researchgate.netresearchgate.net

Investigations have also explored the complexation of Ga³⁺ with various organic ligands. Studies using 2-thenoyltrifluoroacetone (B1682245) (Htta) in toluene (B28343) have shown that Ga³⁺ can be extracted from aqueous perchlorate solutions, with the rate of extraction enhanced by the presence of a synergistic agent like trioctylphosphine (B1581425) oxide (TOPO). deepdyve.com Potentiometric studies have been employed to determine the stability constants of Ga³⁺ complexes with ligands such as nitrite, revealing the formation of moderately stable mononuclear complexes in aqueous perchlorate media. tandfonline.com The coordination chemistry with aminocarboxylate ligands has also been a subject of research, highlighting their effectiveness as chelating agents for Ga³⁺. nih.govresearchgate.net

Solvent effects play a critical role in the coordination behavior of Ga³⁺. The structure of the solvated ion has been investigated using techniques like Large Angle X-ray Scattering (LAXS), which provide details on the first and second hydration shells. diva-portal.org These studies confirm the octahedral coordination in aqueous solutions and provide precise measurements of Ga-O bond distances. researchgate.netdiva-portal.org Computational methods, such as ab initio molecular orbital calculations, complement these experimental findings, providing theoretical validation for the structure of hydrated gallium clusters like [Ga(H₂O)₆]³⁺ and even larger clusters incorporating a second hydration shell, such as [Ga(H₂O)₁₈]³⁺. researchgate.net

The research into these fundamental interactions is vital for understanding the behavior of gallium in various chemical and biological systems and for designing new gallium-based materials and therapeutic agents.

Detailed Research Findings

Table 1: Interaction of Ga(III) with Various Anions in Aqueous Solution This table summarizes the nature of the interaction between the hydrated Ga(III) ion and different common anions, as determined by spectroscopic studies.

| Anion | Formula | Type of Interaction | Resulting Species | Key Findings | Citation |

|---|---|---|---|---|---|

| Perchlorate | ClO₄⁻ | Non-coordinating | [Ga(H₂O)₆]³⁺ | Thermodynamically stable aqua ion; no inner-sphere complex formation observed. | researchgate.netresearchgate.net |

| Nitrate | NO₃⁻ | Outer-sphere ion pair / Weak inner-sphere | [Ga(H₂O)₆]³⁺·NO₃⁻ / [Ga(H₂O)₅(ONO₂)]²⁺ | Primarily forms outer-sphere pairs; inner-sphere complex is weak and disappears on dilution. | researchgate.netresearchgate.net |

| Sulfate | SO₄²⁻ | Inner-sphere complex | [Ga(H₂O)ₓ(SO₄)]⁺ (x < 6) | Forms a thermodynamically stable complex; formation is entropically driven and favored at higher temperatures. | researchgate.netresearchgate.net |

Table 2: Spectroscopic Data for the Hexaaquagallium(III) Ion, [Ga(H₂O)₆]³⁺, in Perchlorate Solution This table presents key vibrational frequencies for the hydrated Ga(III) ion, assigned based on its octahedral (Oₕ) symmetry. These data are fundamental for identifying the species in solution.

| Spectroscopic Technique | Vibrational Mode | Symmetry | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Notes | Citation |

|---|---|---|---|---|---|---|

| Raman | v₁(a₁g) | a₁g | 526 | 524 | Strongly polarized Ga-O stretching mode. Position shows minimal shift with temperature. | researchgate.net |

| Raman | v₂(e_g) | e_g | 430 | - | Depolarized mode. | researchgate.net |

| Raman | v₅(f₂g) | f₂g | 328 | - | Depolarized mode. | researchgate.net |

| Infrared | v₃(f₁ᵤ) | f₁ᵤ | 510 | - | Infrared active mode. | researchgate.net |

Q & A

Basic Research Questions

Q. What established methods are used to synthesize gallium triperchlorate hydrate, and how can researchers optimize yield and purity?

- Methodological Answer : Gallium triperchlorate hydrate is typically synthesized by reacting gallium oxide (Ga₂O₃) or gallium metal with concentrated perchloric acid (HClO₄) under controlled hydration conditions. For example, analogous protocols for lithium perchlorate trihydrate involve mixing the metal carbonate with 70% perchloric acid followed by crystallization . To optimize purity, vacuum drying at 60–80°C can remove excess acid, while slow evaporation at 20–25°C promotes crystal growth. Yield improvements require stoichiometric control (e.g., 1:3 molar ratio of Ga³⁺ to ClO₄⁻) and pH monitoring (ideally <1 to avoid hydrolysis). Impurities like nitrate or chloride can be minimized via recrystallization in dilute HClO₄ .

Q. What safety protocols are critical for handling and storing gallium triperchlorate hydrate in laboratory settings?

- Methodological Answer : As a strong oxidizer, gallium triperchlorate hydrate must be stored in airtight containers under anhydrous conditions (e.g., desiccators with silica gel) to prevent deliquescence or reaction with organic materials. Safety measures include:

- Using non-sparking tools and static-free containers.

- Avoiding contact with reductants (e.g., alcohols, amines) to prevent explosive reactions.

- Employing fume hoods and personal protective equipment (gloves, goggles) during synthesis .

Thermal stability testing via TGA (e.g., heating at 5°C/min to 200°C) is recommended to identify decomposition thresholds .

Q. Which spectroscopic or crystallographic techniques are most effective for characterizing gallium triperchlorate hydrate?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal structure and hydration states. For example, PLATON software can calculate void spaces in the lattice, as demonstrated for cobalt triperchlorate hydrates .

- Thermogravimetric analysis (TGA) : Quantifies water content by measuring mass loss during heating (e.g., 95–300°C for dehydration steps) .

- FTIR/Raman spectroscopy : Identifies ClO₄⁻ vibrational modes (e.g., ~1100 cm⁻¹ for symmetric stretching) and Ga–O bonding .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for gallium triperchlorate hydrate be resolved across studies?

- Methodological Answer : Discrepancies often arise from varying hydration states or experimental conditions. Researchers should:

- Standardize heating rates (e.g., 2–10°C/min) and atmospheres (N₂ vs. air) during TGA-DSC.

- Pair decomposition data with in-situ XRD to correlate mass loss with structural changes.

- Compare with analogous systems, such as lithium perchlorate trihydrate, which shows dehydration at 95°C and anhydrous phase stability up to 300°C . Contradictory reports may require revisiting synthesis protocols to confirm hydration levels via Karl Fischer titration .

Q. What strategies mitigate perchlorate interference when analyzing gallium concentration in complex matrices?

- Methodological Answer :

- Ion chromatography (IC) : Separates ClO₄⁻ from Ga³⁺ using a high-capacity anion-exchange column (e.g., Dionex AS20) with NaOH eluent .

- Machine learning-enhanced LIBS : Convolutional neural networks can isolate gallium spectral lines (e.g., 417.2 nm) from overlapping perchlorate signals, achieving detection limits of 0.05 wt% .

- Matrix-matched calibration : Prepare standards with matched ClO₄⁻/Ga³⁺ ratios to correct for plasma interference in ICP-MS .

Q. How does the hydration state of gallium triperchlorate affect its reactivity in non-aqueous solvents?

- Methodological Answer : Hydration influences solubility and ligand exchange dynamics. Experimental approaches include:

- Solubility tests : Compare anhydrous vs. hydrated forms in solvents like acetonitrile or THF. For example, lithium perchlorate trihydrate is water-soluble but requires activation (e.g., 300°C drying) for use in non-polar solvents .

- NMR spectroscopy : Monitor Ga³⁺ coordination shifts (e.g., ¹H/⁷¹Ga NMR) in deuterated DMSO to track solvent interactions .

- Cyclic voltammetry : Assess redox behavior in hydrated vs. anhydrous states, noting shifts in ClO₄⁻ reduction potentials .

Q. What experimental designs are effective for studying gallium triperchlorate hydrate’s coordination chemistry?

- Methodological Answer :

- Single-crystal XRD : Determine ligand coordination geometry (e.g., octahedral vs. tetrahedral) and hydrogen-bonding networks .

- Magnetic susceptibility measurements : Evaluate paramagnetic interactions in Ga³⁺ complexes using SQUID magnetometry, contrasting with diamagnetic analogs .

- Stoichiometric substitution : Replace ClO₄⁻ with non-coordinating anions (e.g., BF₄⁻) to isolate Ga³⁺ reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.